

B-428: A Comparative Analysis of Kinase Cross-Reactivity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: B-428

Cat. No.: B1201740

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This guide provides a detailed comparison of the cross-reactivity profile of the novel kinase inhibitor **B-428** against other commercially available inhibitors. The data presented herein is intended to assist researchers, scientists, and drug development professionals in evaluating the selectivity of **B-428** and its potential for off-target effects.

Introduction

B-428 is a potent, ATP-competitive inhibitor of Epidermal Growth Factor Receptor (EGFR) currently under preclinical investigation. To characterize its selectivity, a comprehensive kinase panel screen was performed. This guide compares the binding affinity of **B-428** against a panel of 97 kinases with that of two other known EGFR inhibitors, here designated as Compound Y and Compound Z. Understanding the cross-reactivity profile is crucial for predicting potential off-target toxicities and identifying opportunities for polypharmacology.

Comparative Cross-Reactivity Data

The inhibitory activity of **B-428**, Compound Y, and Compound Z was assessed against a panel of 97 kinases using a competitive binding assay. The dissociation constant (K_d) was determined for each interaction. A lower K_d value indicates a higher binding affinity. The following table summarizes the binding affinities for a selection of key on-target and off-target kinases.

Kinase Target	B-428 (Kd in nM)	Compound Y (Kd in nM)	Compound Z (Kd in nM)
EGFR (On-Target)	1.2	0.8	5.4
ERBB2 (HER2)	25	15	150
ERBB4 (HER4)	45	30	280
ABL1	>10,000	5,000	>10,000
SRC	850	250	1,200
LCK	1,200	400	>10,000
FYN	980	350	8,000
AURKA	>10,000	>10,000	>10,000
CDK2	>10,000	8,000	>10,000
VEGFR2	3,500	1,500	5,000

Experimental Protocols

The cross-reactivity data was generated using the KINOMEScan™ competitive binding assay platform.[\[1\]](#)[\[2\]](#)

Principle of the Assay: The assay measures the ability of a test compound (**B-428**) to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase in the presence of the test compound indicates a stronger interaction between the compound and the kinase.[\[2\]](#)

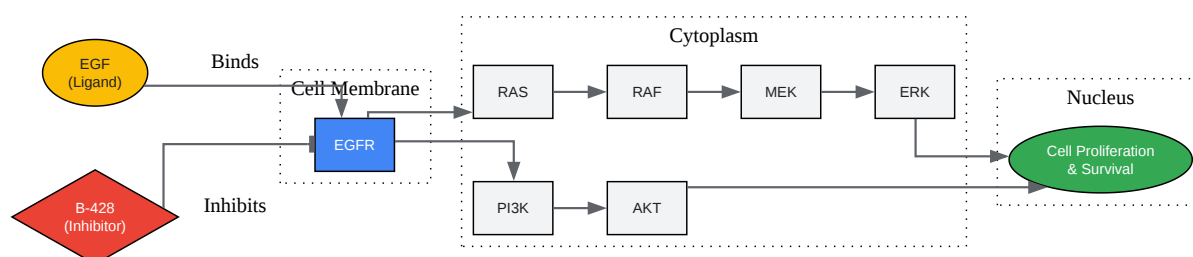
Detailed Methodology:

- **Kinase Preparation:** A panel of 97 human kinases were expressed as fusions with a DNA tag.
- **Ligand Immobilization:** A proprietary, broadly-selective kinase inhibitor was biotinylated and immobilized on streptavidin-coated magnetic beads.

- **Binding Reaction:** The DNA-tagged kinases were incubated with the ligand-coated beads and a fixed concentration (10 μ M) of **B-428**, Compound Y, or Compound Z in a 384-well plate. A DMSO control was included for each kinase to determine the baseline binding.
- **Incubation:** The reaction plates were incubated for 1 hour at room temperature with shaking to allow the binding to reach equilibrium.
- **Washing:** The beads were washed to remove unbound proteins and test compounds.
- **Elution:** The bound kinase was eluted from the beads.
- **Quantification:** The amount of eluted, DNA-tagged kinase was quantified using qPCR.
- **Data Analysis:** The qPCR signal for each test compound was compared to the DMSO control to calculate the percentage of kinase binding. For compounds showing significant binding, a full dose-response curve was generated by performing the assay with 11 serial three-fold dilutions of the compound. The dissociation constant (K_d) was then calculated from the dose-response data.

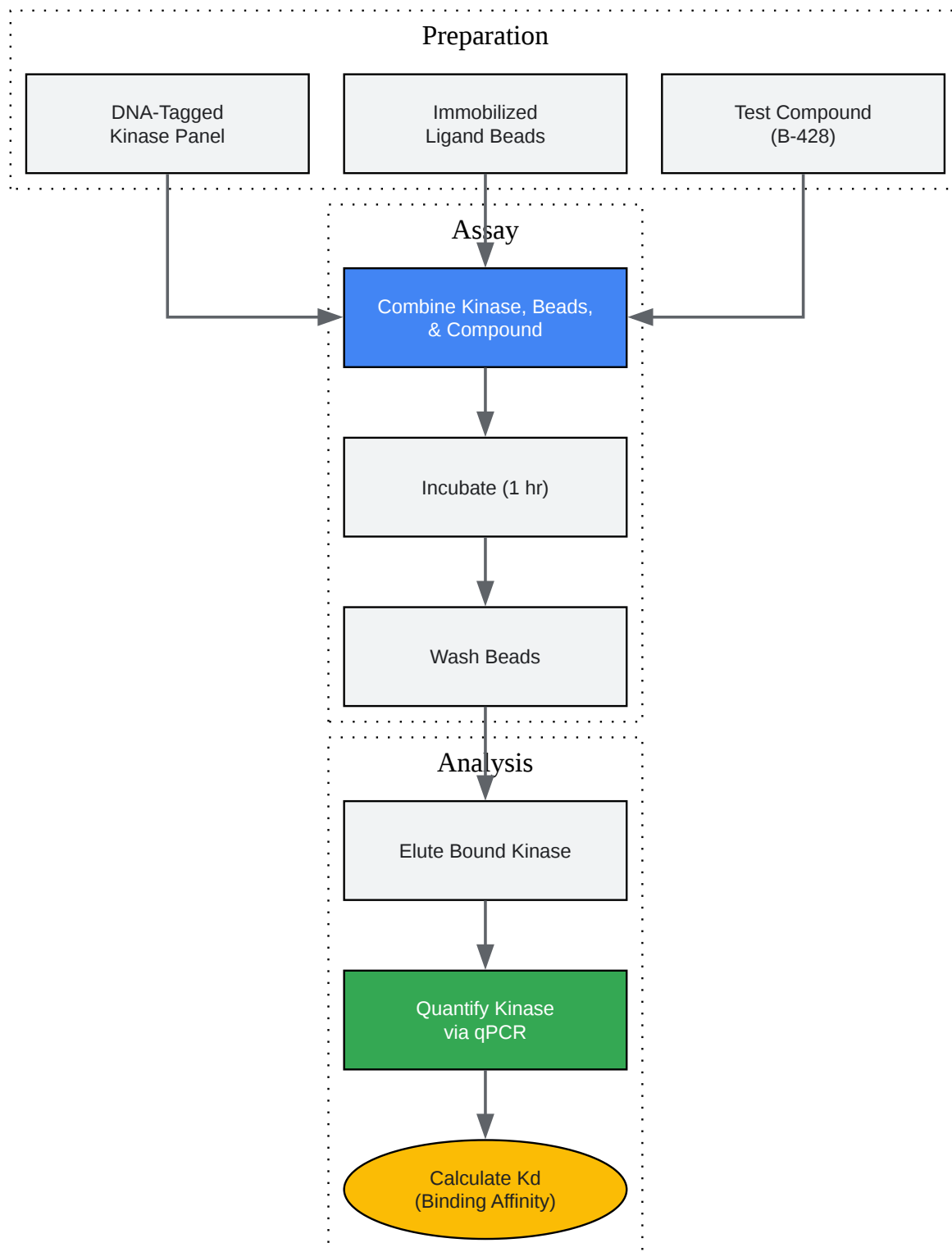
Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the EGFR signaling pathway and the experimental workflow for assessing kinase inhibitor cross-reactivity.



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Caption: Simplified EGFR signaling pathway inhibited by **B-428**.



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Caption: Experimental workflow for competitive binding assay.

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References

- 1. lincs.hms.harvard.edu [lincs.hms.harvard.edu]
- 2. chayon.co.kr [chayon.co.kr]
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